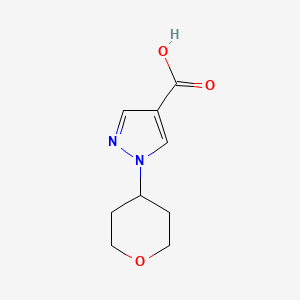

1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid

Description

The exact mass of the compound 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(oxan-4-yl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c12-9(13)7-5-10-11(6-7)8-1-3-14-4-2-8/h5-6,8H,1-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFVSCLQHTZDFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1340372-11-3 | |

| Record name | 1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to its success as a therapeutic agent. These intrinsic characteristics govern the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule, ultimately influencing its efficacy and safety. This guide provides a detailed technical overview of the core physicochemical properties of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid , a heterocyclic compound of interest in medicinal chemistry.

This document moves beyond a simple recitation of data, offering insights into the causal relationships between these properties and their implications for drug development. The experimental protocols detailed herein are presented as self-validating systems, providing a robust framework for empirical determination.

Compound Identification:

-

Chemical Name: 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid

-

Molecular Formula: C₉H₁₂N₂O₃

-

Molecular Weight: 196.21 g/mol [3]

Core Physicochemical Properties: A Predictive Analysis

Due to the limited availability of direct experimental data for this specific molecule, this guide presents a summary of predicted physicochemical properties derived from well-regarded computational models. These predictions offer valuable initial insights for researchers.

| Property | Predicted Value | Significance in Drug Development |

| pKa | 3.84 (strongest acidic) | Governs ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |

| logP | 0.56 | Indicates the lipophilicity of the molecule, influencing its ability to cross biological membranes. |

| Aqueous Solubility (logS) | -1.78 | A critical factor for drug absorption and formulation, representing the concentration of the compound in a saturated aqueous solution. |

| Melting Point (°C) | ~87 (estimated) | Influences solid-state properties, formulation development, and stability. (Value is for the related compound Tetrahydro-2H-pyran-4-carboxylic acid)[4] |

In-Depth Analysis and Experimental Protocols

Acidity (pKa): Ionization in Physiological Environments

The acid dissociation constant, or pKa, is a critical parameter that defines the ionization state of a molecule in solution.[5] For a carboxylic acid such as 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid, the pKa indicates the pH at which 50% of the molecules are in their ionized (carboxylate) form.

Predicted pKa:

A computational prediction suggests a strongest acidic pKa of approximately 3.84 . This indicates that at physiological pH (around 7.4), the carboxylic acid group will be predominantly deprotonated, existing as a negatively charged carboxylate.

Significance in Drug Development:

The ionization state of a drug molecule profoundly affects its ADME properties. A predominantly ionized state at physiological pH generally leads to higher aqueous solubility, which can be beneficial for absorption and formulation. However, it may also reduce the molecule's ability to passively diffuse across lipidic cell membranes. Understanding the pKa is therefore crucial for predicting a compound's behavior in different biological compartments and for designing appropriate formulation strategies.

Potentiometric titration is a highly accurate and widely used method for determining the pKa of a compound.[6]

Methodology:

-

Preparation of Solutions:

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) and a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Prepare a solution of the test compound at a known concentration (typically around 1 mM) in a suitable solvent system. For sparingly soluble compounds, a co-solvent such as methanol may be used, with subsequent extrapolation to aqueous pKa.[6]

-

Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[6]

-

-

Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.

-

Titration Procedure:

-

Place a known volume of the test compound solution in a thermostatted vessel.

-

Immerse the calibrated pH electrode and a stirrer into the solution.

-

Add small, precise increments of the standardized titrant (NaOH for an acidic compound).

-

Record the pH reading after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

-

Aqueous Solubility (logS): A Prerequisite for Efficacy

Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature and pH. It is a fundamental property that affects a drug's bioavailability and developability.

Predicted Aqueous Solubility:

The predicted aqueous solubility (logS) is -1.78 . This corresponds to a solubility of approximately 0.0166 mol/L or 3.26 g/L. This suggests that the compound is likely to be soluble in aqueous media.

Significance in Drug Development:

Poor aqueous solubility is a major challenge in drug development, often leading to low and variable oral absorption. Compounds with adequate solubility are easier to formulate and are more likely to achieve therapeutic concentrations in the body. The predicted solubility of this compound is favorable for early-stage drug development.

Both kinetic and thermodynamic solubility assays are valuable at different stages of drug discovery.

A. Kinetic Solubility Assay (High-Throughput Screening):

This method is used in early discovery to rapidly assess the solubility of a large number of compounds.

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the test compound in an organic solvent, typically DMSO.

-

Dilution: Add small aliquots of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microtiter plate.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Precipitation Detection: Measure the turbidity of the solutions using a nephelometer or by UV absorbance at a wavelength where the compound does not absorb. The concentration at which precipitation is first observed is the kinetic solubility.

B. Thermodynamic (Equilibrium) Solubility Assay:

This "gold standard" method measures the true equilibrium solubility and is used for lead optimization and pre-formulation studies.

Methodology:

-

Equilibration: Add an excess of the solid compound to an aqueous buffer in a sealed vial.

-

Agitation: Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method like HPLC-UV.

Conclusion

The physicochemical properties of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid, as estimated through computational modeling, suggest a profile that is generally favorable for a drug candidate. Its predicted acidity indicates that it will be ionized at physiological pH, likely contributing to good aqueous solubility. The predicted low lipophilicity further supports this, though it may pose challenges for passive membrane permeability. These predictive insights, combined with the robust experimental protocols provided, offer a solid foundation for researchers and drug development professionals to further investigate and optimize this promising chemical scaffold. A comprehensive experimental determination of these properties is a critical next step in advancing this compound through the drug discovery pipeline.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link].

-

ChemBK. Tetrahydro-2H-pyran-4-yl-carboxylic acid. (2024-04-09). Available from: [Link].

-

Schrödinger. Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. Available from: [Link].

-

Rupp, M. Predicting the pKa of Small Molecules. Available from: [Link].

-

ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. Available from: [Link].

-

Rowan. pKa Prediction. Available from: [Link].

-

PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Available from: [Link].

-

YouTube. Tools for Estimating pKa. (2011-06-24). Available from: [Link].

-

Chemicalize. Calculations - Instant Cheminformatics Solutions. Available from: [Link].

-

ACD/Labs. What is the pKa of my compound?. (2025-07-24). Available from: [Link].

-

NIH. Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. (2011-09-12). Available from: [Link].

-

precisionFDA. 1-(TETRAHYDRO-2H-PYRAN-2-YL)-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOLE. Available from: [Link].

-

Autechaux. 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid. (2024-07-15). Available from: [Link].

Sources

- 1. docs.chemaxon.com [docs.chemaxon.com]

- 2. 1340372-11-3|1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 4. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 5. mrupp.info [mrupp.info]

- 6. Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid (CAS 1340372-11-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] The incorporation of a tetrahydropyran (THP) moiety can enhance physicochemical properties such as solubility and metabolic stability, making this compound a promising building block for the development of novel therapeutics.[5] This document details the chemical properties, a proposed synthesis pathway with a detailed experimental protocol, potential therapeutic applications based on structure-activity relationships of related compounds, and standard analytical characterization methods.

Introduction: The Significance of Pyrazole Carboxylic Acids in Drug Discovery

The pyrazole ring system is a cornerstone in the design of bioactive molecules, with its derivatives demonstrating a remarkable diversity of pharmacological effects.[1][3][4] Pyrazole-containing drugs, such as the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil, underscore the therapeutic potential of this heterocyclic core. The carboxylic acid functional group on the pyrazole ring provides a crucial handle for forming various derivatives and for interacting with biological targets through hydrogen bonding and ionic interactions.

The subject of this guide, 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid, combines the proven pyrazole-4-carboxylic acid scaffold with a tetrahydropyran substituent at the N1 position. The THP ring is often employed in medicinal chemistry as a bioisostere for other cyclic systems or to modulate a molecule's pharmacokinetic profile. Its presence can lead to improved aqueous solubility, reduced metabolic degradation, and favorable ADME (absorption, distribution, metabolism, and excretion) properties, all of which are critical for successful drug development.[5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid is presented in the table below.

| Property | Value | Source |

| CAS Number | 1340372-11-3 | [6] |

| Molecular Formula | C9H12N2O3 | [6] |

| Molecular Weight | 196.20 g/mol | |

| IUPAC Name | 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid | |

| Appearance | White to off-white powder | Assumed based on related compounds |

| Solubility | Soluble in methanol and other polar organic solvents | Assumed based on structure |

Synthesis Pathway and Experimental Protocol

The synthesis of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid can be achieved through a multi-step process, beginning with the formation of the key intermediate, (Tetrahydro-2H-pyran-4-yl)hydrazine. This is followed by a classical Knorr pyrazole synthesis and subsequent ester hydrolysis.

Synthesis of the Hydrazine Intermediate

The precursor, (Tetrahydro-2H-pyran-4-yl)hydrazine, is synthesized from the commercially available tetrahydro-4H-pyran-4-one via a two-step, one-pot reductive amination.[5]

Step 1: Hydrazone Formation

Tetrahydro-4H-pyran-4-one is reacted with hydrazine hydrate to form the corresponding hydrazone.

Step 2: Reduction

The hydrazone intermediate is then reduced to the target hydrazine using a suitable reducing agent like sodium cyanoborohydride.[5]

Proposed Synthesis of the Final Compound

The synthesis of the title compound proceeds via a cyclocondensation reaction between (Tetrahydro-2H-pyran-4-yl)hydrazine and a suitable 1,3-dicarbonyl compound, followed by hydrolysis of the resulting ester. A plausible reaction partner is ethyl 2-formyl-3-oxopropanoate.[7][8]

Step 3: Pyrazole Ring Formation (Knorr Synthesis)

The hydrazine intermediate is reacted with ethyl 2-formyl-3-oxopropanoate to form the pyrazole ring, yielding ethyl 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate.

Step 4: Ester Hydrolysis

The ethyl ester is then hydrolyzed under basic conditions to afford the final carboxylic acid product.

Detailed Experimental Protocol

Materials:

-

Tetrahydro-4H-pyran-4-one

-

Hydrazine hydrate

-

Methanol

-

Glacial acetic acid

-

Sodium cyanoborohydride

-

Ethyl 2-formyl-3-oxopropanoate

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

-

Standard laboratory glassware and equipment

Procedure:

Part A: Synthesis of (Tetrahydro-2H-pyran-4-yl)hydrazine

-

To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in methanol, add hydrazine hydrate (1.2 eq) at room temperature.

-

Add a catalytic amount of glacial acetic acid and stir the mixture for 2-4 hours.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M HCl until the solution is acidic.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Basify the aqueous residue with solid NaOH and extract with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude (Tetrahydro-2H-pyran-4-yl)hydrazine, which can be used in the next step without further purification.

Part B: Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid

-

Dissolve the crude (Tetrahydro-2H-pyran-4-yl)hydrazine (1.0 eq) in ethanol.

-

Add ethyl 2-formyl-3-oxopropanoate (1.0 eq) to the solution.

-

Heat the reaction mixture to reflux and stir for 12 hours.

-

Cool the mixture to room temperature and concentrate under reduced pressure.

-

To the crude ethyl ester, add a solution of NaOH (2.0 eq) in water/ethanol.

-

Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with 1 M HCl to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Therapeutic Applications and Biological Activity

-

Anti-inflammatory and Analgesic Agents: Pyrazole derivatives are well-known for their anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4] The carboxylic acid moiety is often crucial for binding to the active site of these enzymes.

-

Anticancer Agents: Numerous pyrazole-containing compounds have been investigated as anticancer agents, targeting various kinases and other proteins involved in cell proliferation and survival.[2][9]

-

Enzyme Inhibitors: The pyrazole carboxylic acid scaffold has been identified as a potent inhibitor of various enzymes. For instance, derivatives have shown inhibitory activity against long-chain L-2-hydroxy acid oxidase 2 (Hao2), an enzyme implicated in blood pressure regulation.[10]

-

Antimicrobial Agents: Pyrazole derivatives have also demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[1][2]

The tetrahydropyran ring in the target molecule may confer advantageous pharmacokinetic properties, potentially leading to a more favorable in vivo profile compared to more lipophilic or metabolically labile analogs.

Analytical Characterization

To confirm the identity and purity of synthesized 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid, a suite of analytical techniques should be employed.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyrazole ring protons, the protons of the tetrahydropyran ring, and the acidic proton of the carboxylic acid. The integration of these signals should match the number of protons in the structure. |

| ¹³C NMR | Resonances for all nine carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons of the two heterocyclic rings. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound (C9H12N2O3). |

| HPLC | A single major peak indicating the purity of the compound. The retention time will be specific to the HPLC conditions used. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-N and C=C stretching vibrations of the pyrazole ring. |

The solid-state structure and hydrogen bonding patterns of pyrazole-4-carboxylic acid have been studied, revealing the formation of quasi-linear ribbons through cyclic hydrogen bonds between the pyrazole and carboxylic acid groups.[10][11] Similar intermolecular interactions would be expected for the title compound.

Conclusion

1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid is a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established synthetic methodologies, and its structure combines the pharmacologically privileged pyrazole-4-carboxylic acid core with a beneficial tetrahydropyran moiety. Further investigation into the biological activities of this compound is warranted to fully elucidate its therapeutic potential in areas such as inflammation, oncology, and infectious diseases. This technical guide provides a solid foundation for researchers to undertake the synthesis, characterization, and biological evaluation of this intriguing molecule.

References

- CN108546266B - Synthesis method of 1,4,6, 7-tetrahydropyrane [4,3-C ] pyrazole-3-carboxylic acid - Google Patents. (n.d.).

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018). Molecules, 23(1), 134.

- The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - NIH. (2014). Molecules, 19(12), 20686–20698.

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020).

- EP3280710B1 - Process for the preparation of androgen receptor antagonists and intermediates thereof - Google Patents. (n.d.).

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020). 65(1), 1-10.

- Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids - PubMed. (2002). Bioorganic & Medicinal Chemistry Letters, 12(16), 2105–2108.

- WO2016162604A1 - Process for the preparation of androgen receptor antagonists and intermediates thereof - Google Patents. (n.d.).

- WO 2020/039025 A1. (2020). Googleapis.com.

-

1-(Tetrahydropyran-4-yl)-1H-pyrazole-4-carboxylic acid - Oakwood Chemical. (n.d.). Retrieved from [Link]

- Current status of pyrazole and its biological activities - PMC - PubMed Central. (2014). Journal of Pharmacy & Bioallied Sciences, 6(1), 2–15.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (2018). Molecules, 23(1), 134.

- A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains | Request PDF - ResearchGate. (2001). Journal of the American Chemical Society, 123(31), 7521–7532.

- A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. (2001). Journal of the American Chemical Society, 123(31), 7521–7532.

- US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents. (n.d.).

- Synthesis and biological activity of 3-methyl-1H- pyrazole-4-carboxylic ester derivatives. (2001). Chinese Journal of Chemistry, 19(2), 184-188.

-

Tetrahydropyran synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023).

- Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure - MDPI. (2019). Molecules, 24(12), 2286.

- Synthesis of 3-Aryl-ortho-carboranes with Sensitive Functional Groups - MDPI. (2021). Molecules, 26(23), 7352.

- Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole - Semantic Scholar. (2009). ARKIVOC, 2009(13), 363-380.

-

Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem - NIH. (n.d.). Retrieved from [Link]

- 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. (n.d.). PubChem.

- ChemInform Abstract: Regioselective Reactions of Ethyl (4,5-Dihydrofuran-3-yl)-2-oxoacetate and Ethyl 2-(3,4-Dihydro-2H-pyran-6-yl)-2-oxoacetate with 1-Unsubstituted Aminoazoles.

- Synthesis and biological activity of 3,3-Diamino-sulfonylacrylonitriles as novel inhibitors of glucose induced insulin secretion from beta cells | Request PDF - ResearchGate. (2003). Bioorganic & Medicinal Chemistry, 11(6), 931–940.

- ChemInform Abstract: PREPARATION OF METHYL 3-(2,2-DIMETHYL-4-TETRAHYDROPYRANYL)

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 1-(Tetrahydropyran-4-yl)-1H-pyrazole-4-carboxylic acid [oakwoodchemical.com]

- 7. Ethyl 2-formyl 3-oxopropanoate | 80370-42-9 | FE30884 [biosynth.com]

- 8. Ethyl 2-formyl 3-oxopropanoate | CymitQuimica [cymitquimica.com]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. userpage.fu-berlin.de [userpage.fu-berlin.de]

An In-depth Technical Guide to the Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The tetrahydropyran moiety is a prevalent structural motif in numerous bioactive molecules and approved drugs, often enhancing pharmacokinetic properties. This document details two primary, field-proven synthetic routes to the target molecule, offering in-depth experimental protocols, mechanistic insights, and comparative analysis to aid researchers in their synthetic endeavors. The presented methodologies are designed to be robust, scalable, and adaptable to standard laboratory settings.

Introduction: The Significance of the Tetrahydropyran Moiety in Drug Discovery

The 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid scaffold is a valuable building block in the design of novel therapeutic agents. The pyrazole core is a well-established pharmacophore present in a wide array of approved drugs with diverse biological activities. The incorporation of a tetrahydropyran (THP) ring at the N-1 position of the pyrazole is a strategic design element. The THP moiety can significantly influence a molecule's physicochemical properties, such as aqueous solubility and metabolic stability, which are critical for the development of new drug candidates.[1] This guide will explore two efficacious synthetic pathways to this important molecule.

Synthetic Strategies: Pathways to the Target Molecule

Two principal synthetic routes have been identified and are detailed below. Route A follows a sequential approach involving the initial formation of the pyrazole-4-carboxylate core, followed by N-alkylation with a tetrahydropyran derivative and subsequent ester hydrolysis. Route B employs a convergent strategy where the key (tetrahydro-2H-pyran-4-yl)hydrazine intermediate is first synthesized and then cyclized to form the target pyrazole ring system.

Caption: Overview of the two primary synthetic routes.

Route A: Sequential Synthesis via N-Alkylation

This route is a reliable and well-established approach that builds the molecule in a stepwise fashion. The key transformations are the synthesis of the pyrazole ester, N-alkylation, and final hydrolysis.

Step 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate

The initial step involves the formation of the pyrazole ring. A common and efficient method is the reaction of hydrazine with a suitable 1,3-dicarbonyl compound.[2]

Experimental Protocol:

-

To a solution of (ethoxycarbonyl)malondialdehyde (1.0 eq) in ethanol, slowly add hydrazine hydrate (1.1 eq) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 1H-pyrazole-4-carboxylate.

| Starting Material | Reagents | Solvent | Time (h) | Yield (%) |

| (Ethoxycarbonyl)malondialdehyde | Hydrazine hydrate | Ethanol | 17 | 72.4[2] |

Step 2: N-Alkylation with a Tetrahydropyran Electrophile

The N-alkylation of the pyrazole ring is a critical step. To ensure regioselectivity for the N1 position, a suitable base and electrophile are required. While various leaving groups on the tetrahydropyran ring can be employed, the use of a mesylate provides a highly reactive electrophile.

Caption: Workflow for the N-alkylation step.

Experimental Protocol:

-

To a stirred solution of ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

-

Add 4-mesyloxy-tetrahydropyran (1.2 eq) to the suspension.

-

Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield ethyl 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate.

Step 3: Hydrolysis of the Ester

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This can be achieved under either acidic or basic conditions.[3] Basic hydrolysis is often preferred as it is typically irreversible and can lead to cleaner reactions.

Experimental Protocol:

-

Dissolve ethyl 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC. After completion, cool the mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous solution to pH 2-3 with dilute hydrochloric acid.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid.

| Starting Material | Reagents | Solvent | Time (h) |

| Ethyl 1-(THP-4-yl)-1H-pyrazole-4-carboxylate | NaOH | Ethanol/Water | 2-4 |

Route B: Convergent Synthesis via Knorr Pyrazole Synthesis

This route offers a more convergent approach by first preparing the substituted hydrazine and then constructing the pyrazole ring in a single cyclocondensation step.

Step 1: Synthesis of (Tetrahydro-2H-pyran-4-yl)hydrazine

This key intermediate can be synthesized from the readily available tetrahydro-4H-pyran-4-one.

Experimental Protocol:

-

To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in methanol, add hydrazine hydrate (1.2 eq) at room temperature.

-

Add a catalytic amount of glacial acetic acid and stir for 2-4 hours to form the hydrazone.

-

Cool the reaction mixture to 0 °C and slowly add sodium cyanoborohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.[1]

-

Quench the reaction with water and concentrate to remove methanol.

-

Extract the aqueous layer with dichloromethane, dry the combined organic layers, and concentrate to yield (tetrahydro-2H-pyran-4-yl)hydrazine.

| Starting Material | Reagents | Solvent | Time (h) |

| Tetrahydro-4H-pyran-4-one | Hydrazine hydrate, NaBH3CN | Methanol | 14-20 |

Step 2: Cyclocondensation to form the Pyrazole Ring

The Knorr pyrazole synthesis is a classic and efficient method for forming pyrazole rings from hydrazines and 1,3-dicarbonyl compounds.[4][5][6][7]

Caption: Key steps in the Knorr pyrazole synthesis route.

Experimental Protocol:

-

Combine (tetrahydro-2H-pyran-4-yl)hydrazine (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.0 eq) in ethanol.

-

Heat the mixture to reflux for 4-6 hours. A variation of this reaction involves the cyclization of ethoxy-methylene-cyanoacetic acid ethyl ester with hydrazine hydrate in the presence of an alcohol at reflux.[8]

-

Monitor the reaction by TLC. Upon completion, cool the reaction and remove the solvent under reduced pressure.

-

The resulting intermediate ester is then hydrolyzed as described in Route A, Step 3, to yield the final product.

Conclusion

Both synthetic routes presented in this guide offer viable and effective methods for the preparation of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid. The choice between Route A and Route B will depend on the availability of starting materials, desired scale of the reaction, and the specific expertise of the research team. Route A is a linear synthesis that may be easier to optimize for each individual step, while Route B offers a more convergent approach that can be more efficient if the key hydrazine intermediate is readily available or can be synthesized in high yield. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to successfully synthesize this valuable building block for their drug discovery and development programs.

References

-

Knorr Pyrazole Synthesis. Chem Help ASAP. Available from: [Link]

-

3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. DOI. Available from: [Link]

-

Knorr Pyrazole Synthesis. ResearchGate. Available from: [Link]

-

Knorr pyrazole synthesis. Name-Reaction.com. Available from: [Link]

- Process for the preparation of a pyrazole derivative. Google Patents.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. name-reaction.com [name-reaction.com]

- 8. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]

1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid IUPAC name

An In-depth Technical Guide to 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid, a heterocyclic building block of significant interest in modern medicinal chemistry. We will delve into its chemical identity, physicochemical properties, a detailed synthesis protocol with mechanistic rationale, and its applications in the field of drug discovery.

Introduction and Strategic Importance

1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid is a bifunctional molecule featuring a pyrazole-4-carboxylic acid core N-substituted with a tetrahydropyran (THP) ring. The pyrazole ring system is a well-established "privileged scaffold" in drug discovery, known to impart favorable pharmacological properties and engage in key hydrogen bonding interactions with biological targets.[1][2] The attached THP ring is a saturated heterocycle frequently used as a bioisostere for phenyl rings to improve physicochemical properties such as solubility and metabolic stability, while maintaining key spatial interactions. The carboxylic acid group provides a crucial handle for further chemical modification or direct interaction with target proteins.

This unique combination of features makes the title compound a valuable intermediate for constructing complex lead compounds, particularly in the development of enzyme inhibitors.[3] This guide serves as a technical resource for researchers and drug development professionals aiming to leverage this molecule in their synthetic and medicinal chemistry programs.

Nomenclature and Physicochemical Properties

The structural identity and key properties of the compound are summarized below.

IUPAC Name and Structure

The correct and systematic IUPAC name for the compound is 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid .

Figure 1: Chemical structure of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid.

Key Physicochemical Data

The following table summarizes essential data for this compound, compiled from chemical supplier databases and computational predictions.

| Property | Value | Source |

| CAS Number | 1340372-11-3 | [4] |

| Molecular Formula | C₉H₁₂N₂O₃ | |

| Molecular Weight | 196.21 g/mol | |

| Appearance | White to off-white solid | [5] |

| pKa | 4.43 ± 0.20 (Predicted) | [5] |

| Solubility | Soluble in Methanol | [5] |

Synthesis and Mechanistic Rationale

The synthesis of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid can be achieved through a robust two-step process starting from commercially available ethyl pyrazole-4-carboxylate and tetrahydro-4H-pyran-4-one. This pathway involves a reductive amination followed by ester hydrolysis.

Synthetic Workflow Diagram

The overall synthetic transformation is depicted below.

Caption: Synthetic pathway from starting materials to the final product.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for N-alkylation of pyrazoles via reductive amination.

Step 1: Synthesis of Ethyl 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate

-

Protocol:

-

To a solution of ethyl pyrazole-4-carboxylate (1.0 eq) and tetrahydro-4H-pyran-4-one (1.1 eq) in 1,2-dichloroethane (DCE, ~0.2 M), add glacial acetic acid (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes. This allows for the formation of the key iminium ion intermediate.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. The portion-wise addition is crucial to control the exothermic reaction and prevent side reactions.

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting pyrazole is consumed.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to yield the desired ethyl ester intermediate.

-

-

Expert Rationale: Sodium triacetoxyborohydride is the reducing agent of choice for this transformation. It is milder than other hydrides like sodium borohydride and is particularly effective for the in-situ reduction of iminium ions formed from the ketone and pyrazole. Acetic acid acts as a catalyst to promote iminium ion formation.

Step 2: Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid

-

Protocol:

-

Dissolve the purified ethyl ester from Step 1 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (LiOH, 2.0-3.0 eq) to the solution.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture in vacuo to remove the THF.

-

Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1M hydrochloric acid (HCl).

-

The product will precipitate as a solid. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to afford the final pure product.

-

-

Expert Rationale: Saponification (base-mediated hydrolysis) of the ethyl ester is a standard and high-yielding method to obtain the corresponding carboxylic acid. Lithium hydroxide is a common base for this purpose. Acidification of the resulting carboxylate salt is necessary to protonate it, causing the neutral carboxylic acid to precipitate from the aqueous solution due to its lower solubility.

Applications in Drug Discovery

The title compound is a versatile building block for creating more elaborate molecules targeting a range of diseases. The pyrazole carboxylic acid moiety is a known pharmacophore that can act as a hinge-binder in kinase inhibitors or chelate metal ions in metalloenzymes.

Role as a Scaffold in Inhibitor Design

The molecule's structure is ideally suited for fragment-based drug discovery (FBDD) and lead optimization. The carboxylic acid can be converted to various amides, esters, or other functional groups to explore the chemical space around a target's binding pocket.

Caption: Potential applications of the core scaffold in inhibitor design.

Published Examples

While specific drugs containing this exact fragment may be in proprietary development, the core pyrazole carboxylic acid scaffold has been successfully employed in the discovery of potent inhibitors for enzymes such as L-2-hydroxy acid oxidase 2 (Hao2), highlighting the therapeutic potential of this chemical class.[3] The tetrahydropyran group is often introduced to improve properties like solubility and cell permeability compared to more planar aromatic substituents.

Conclusion

1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid is a high-value chemical tool for medicinal chemists. Its straightforward and scalable synthesis allows for its ready incorporation into drug discovery pipelines. The combination of a proven pharmacophore (pyrazole carboxylic acid) with a property-enhancing group (tetrahydropyran) makes it an attractive starting point for the development of next-generation therapeutics. This guide provides the foundational knowledge required for its effective synthesis and strategic application.

References

-

The Versatility of Pyrazoles: Applications in Drug Discovery and Beyond. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Pyrazole-4-carboxylic acid | C4H4N2O2. PubChem, NIH. [Link]

-

1-(TETRAHYDRO-2H-PYRAN-2-YL)-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOLE. precisionFDA. [Link]

-

Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. PubMed. [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

-

A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications. [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

-

Tetrahydro-2H-pyran-4-carboxylic acid. Chongqing Chemdad Co., Ltd. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1340372-11-3|1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. Tetrahydro-2H-pyran-4-carboxylic acid Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

The Ascendant Role of Pyrazole-Tetrahydropyran Scaffolds in Modern Drug Discovery: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the intricate tapestry of medicinal chemistry, the fusion of distinct pharmacophores into hybrid molecules represents a cogent strategy for the development of novel therapeutic agents with enhanced efficacy and specificity. Among these, the conjugation of the pyrazole and tetrahydropyran moieties has emerged as a particularly fruitful avenue of investigation. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established privileged structure in drug discovery, gracing the chemical architecture of numerous marketed drugs.[1][2] Its versatility allows for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The tetrahydropyran ring, a saturated six-membered heterocycle containing an oxygen atom, is frequently incorporated into drug candidates to improve their pharmacokinetic profiles, such as solubility and metabolic stability.[5]

This technical guide provides an in-depth exploration of the biological activities of pyrazole-tetrahydropyran derivatives, moving beyond a mere recitation of facts to elucidate the underlying principles and experimental considerations that drive research in this dynamic field. We will delve into their synthesis, diverse biological activities, and the critical structure-activity relationships that govern their therapeutic potential.

I. The Synthetic Keystone: Crafting the Pyrazole-Tetrahydropyran Core

The successful exploration of the biological landscape of pyrazole-tetrahydropyran derivatives hinges on robust and efficient synthetic methodologies. A prevalent and effective approach for the construction of the fused dihydropyrano[2,3-c]pyrazole scaffold is a one-pot, four-component reaction. This strategy exemplifies the principles of green chemistry by minimizing steps and waste.

Experimental Protocol: Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles

This protocol outlines a general procedure for the synthesis of 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.

Materials:

-

Hydrazine hydrate (96%)

-

Ethyl acetoacetate

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Malononitrile

-

Triethylamine

-

Ethanol

-

Water

-

Ethyl acetate

-

Hexane

Procedure:

-

To a stirred aqueous mixture of hydrazine hydrate (2 mmol) and ethyl acetoacetate (2 mmol) at room temperature, add the aromatic aldehyde (2 mmol), malononitrile (2 mmol), and triethylamine (1 ml) successively.

-

Stir the reaction mixture vigorously in an open atmosphere for approximately 20 minutes.

-

A solid precipitate will form. Collect the solid by filtration.

-

Wash the collected solid with water, followed by a mixture of ethyl acetate/hexane (20:80).

-

Purify the crude product by recrystallization from ethanol to yield the desired dihydropyrano[2,3-c]pyrazole derivative.[6]

Causality in Experimental Choices: The use of a one-pot, multi-component reaction is a deliberate choice to enhance efficiency and atom economy. The aqueous reaction medium aligns with green chemistry principles. Triethylamine acts as a base to catalyze the initial Knoevenagel condensation between the aldehyde and malononitrile. The subsequent Michael addition and cyclization reactions proceed in a cascade, obviating the need for isolating intermediates.

II. A Spectrum of Biological Activities: From Cancer to Neuroprotection

The fusion of the pyrazole and tetrahydropyran rings gives rise to a diverse array of biological activities, with significant potential in oncology, infectious diseases, and inflammatory disorders.

A. Anticancer Activity: Targeting the Machinery of Malignancy

Pyrazole-containing compounds have a rich history in oncology, with several derivatives functioning as kinase inhibitors.[1][7] The incorporation of a tetrahydropyran moiety can modulate the pharmacokinetic and pharmacodynamic properties of these inhibitors.

A notable mechanism of action for some pyrazole derivatives is the inhibition of tubulin polymerization, a critical process in cell division.[8] Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. Furthermore, pyrazole-based compounds have been investigated as inhibitors of key signaling pathways in cancer, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway, which is crucial for angiogenesis.[1]

Data Presentation: Cytotoxicity of Pyrazole Derivatives

The following table summarizes the in vitro anticancer activity of representative pyrazole derivatives against various human cancer cell lines. The GI50 and IC50 values represent the concentration required to inhibit cell growth by 50%.

| Compound | Cell Line | Activity (µM) | Reference |

| 4a | K562 (Leukemia) | GI50 = 0.26 | [8] |

| A549 (Lung) | GI50 = 0.19 | [8] | |

| 5b | K562 (Leukemia) | GI50 = 0.021 | [8] |

| MCF-7 (Breast) | GI50 = 1.7 | [8] | |

| A549 (Lung) | GI50 = 0.69 | [8] | |

| Compound 43 | MCF-7 (Breast) | IC50 = 0.25 | [1] |

| Compound 24 | A549 (Lung) | IC50 = 8.21 | [1] |

| HCT116 (Colon) | IC50 = 19.56 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of potential anticancer compounds.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Pyrazole-tetrahydropyran derivative stock solution in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO2 atmosphere.

-

The following day, treat the cells with various concentrations of the pyrazole-tetrahydropyran derivative (typically in a serial dilution) for 48-72 hours. Include a vehicle control (DMSO) and an untreated control.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[9][10]

Diagram: Experimental Workflow for Anticancer Screening

Caption: Workflow for the synthesis and anticancer evaluation of pyrazole-tetrahydropyran derivatives.

B. Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents. Pyrazole derivatives have demonstrated promising activity against a range of pathogens.[11][12] The tetrahydropyran moiety can enhance the drug-like properties of these compounds, potentially leading to improved efficacy.

Some pyrano[2,3-c] pyrazole derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.[13]

Data Presentation: Antimicrobial Activity of Pyrazole Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values of representative pyrazole derivatives against various microbial strains.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 3 | Escherichia coli | 0.25 | [11] |

| Compound 4 | Streptococcus epidermidis | 0.25 | [11] |

| Compound 2 | Aspergillus niger | 1 | [11] |

| Compound 5c | Klebsiella pneumoniae | 6.25 | [13] |

| Listeria monocytogenes | 50 | [13] |

C. Anti-inflammatory and Neuroprotective Effects: Quelling the Fires of Inflammation

Chronic inflammation is a hallmark of numerous diseases, including neurodegenerative disorders. Pyrazole derivatives, most notably celecoxib, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2] Recent studies have highlighted the potential of pyrazole-tetrahydropyran hybrids as neuroprotective agents by modulating neuroinflammation.

One such derivative, compound 6g from a recent study, demonstrated potent anti-inflammatory effects by suppressing the expression of the pro-inflammatory cytokine Interleukin-6 (IL-6) in lipopolysaccharide-stimulated microglial cells, with an IC50 value of 9.562 µM.[5] Importantly, this compound exhibited no significant cytotoxicity. The study also suggested that the antioxidant capacity of this compound, evidenced by the upregulation of Nrf2 and HO-1, contributes to its neuroprotective effects.[5]

Diagram: Simplified Signaling Pathway of Neuroinflammation

Caption: Inhibition of the NF-κB signaling pathway by pyrazole-tetrahydropyran derivatives.

III. Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Potency

Understanding the structure-activity relationship (SAR) is paramount in medicinal chemistry for the rational design of more potent and selective drug candidates. For pyrazole-tetrahydropyran derivatives, the nature and position of substituents on both the pyrazole and tetrahydropyran rings, as well as the linker connecting them, can profoundly influence biological activity.

For instance, in a series of pyrazole-based kinase inhibitors, the presence of specific substituents on the phenyl rings attached to the pyrazole core was found to be crucial for potent inhibition.[14] Similarly, for antimicrobial activity, the substitution pattern on the pyranopyrazole nucleus can dictate the spectrum of activity against different microorganisms.[15]

Diagram: Logical Relationship of SAR

Caption: The interplay between the core scaffold, substituents, and biological activity.

IV. Future Perspectives and Conclusion

The amalgamation of the pyrazole and tetrahydropyran moieties has proven to be a highly effective strategy in the quest for novel therapeutic agents. The derivatives emerging from this chemical union exhibit a remarkable breadth of biological activities, with promising leads in the fields of oncology, infectious diseases, and neuroinflammation.

Future research should focus on the synthesis of diverse libraries of pyrazole-tetrahydropyran derivatives to expand the exploration of their chemical space and biological potential. A deeper understanding of their mechanisms of action at the molecular level will be crucial for the rational design of next-generation compounds with improved potency and selectivity. Furthermore, comprehensive in vivo studies are necessary to translate the promising in vitro results into tangible therapeutic benefits.

References

-

A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Ovid. [Link]

-

Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerfaceresearch. [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences. [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing. [Link]

-

Evaluation of the anti-proliferative activity of three new pyrazole compounds in sensitive and resistant tumor cell lines. De Gruyter. [Link]

-

A review on Chemistry and Therapeutic effect of Pyrazole. Ignited Minds Journals. [Link]

-

Synthesis and biological activity of some new pyrazoline and pyrrolo[3,4-c]pyrazole-4,6-dione derivatives: reaction of nitrilimines with some dipolarophiles. PubMed. [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH. [Link]

-

Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). PubMed. [Link]

-

Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications. [Link]

-

Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PubMed. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Design, synthesis and anticancer activities evaluation of novel pyrazole modified catalpol derivatives. ResearchGate. [Link]

-

Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library. [Link]

-

Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed. [Link]

-

A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PMC. [Link]

-

Structure–activity relationship summary of tested compounds. ResearchGate. [Link]

-

Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks. [Link]

-

Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PMC. [Link]

-

Synthesis and anticancer evaluation of novel isoxazole/pyrazole derivatives. ResearchGate. [Link]

-

Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues. PubMed. [Link]

-

Antibacterial pyrazoles: tackling resistant bacteria. PMC. [Link]

-

Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. PMC. [Link]

-

Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. MDPI. [Link]

-

Current status of pyrazole and its biological activities. PMC. [Link]

-

New Hybrid Pyrazole and Imidazopyrazole Antinflammatory Agents Able to Reduce ROS Production in Different Biological Targets. PMC. [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. PubMed. [Link]

-

Antimicrobial activity of Dihydropyrano [2,3-c]pyrazole derivatives (5a-m). ResearchGate. [Link]

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

-

Novel Furan‐Pyrazole Molecular Hybrids as Prospective Anti‐Neuroinflammatory Agents: Design, Synthesis, and In‐Vitro Screening Thereof. ResearchGate. [Link]

-

Anticancer and antimicrobial activities of some synthesized pyrazole and triazole derivatives. Der Pharma Chemica. [Link]

-

New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. NIH. [Link]

-

Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI. [Link]

-

CELL-SPECIFIC CYTOTOXIC EFFECT OF PYRAZOLE DERIVATIVES ON BREAST CANCER CELL LINES MCF7 AND MDA-MB-231. ResearchGate. [Link]

-

Pyrazole-based analogs as potential antibacterial agents against methicillin-resistance staphylococcus aureus (MRSA) and its clinical isolates: A review. Adichunchanagiri University. [Link]

-

Insight into the therapeutic potential of pyrazole-thiazole hybrids: A comprehensive review. Wiley Online Library. [Link]

- WO 2020/039025 A1.

-

Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

Sources

- 1. pharmajournal.net [pharmajournal.net]

- 2. Design, Synthesis and Anticancer Evaluation of New 1-allyl-4-oxo-6-(3,4,5- trimethoxyphenyl)-1,4-dihydropyrimidine-5-carbonitrile Bearing Pyrazole Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ejpmr.com [ejpmr.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. if-pan.krakow.pl [if-pan.krakow.pl]

- 10. mdpi.com [mdpi.com]

- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Discovery of Novel Pyrazole Carboxylic Acids: From Synthesis to Biological Evaluation

Introduction: The Enduring Significance of the Pyrazole Scaffold

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds.[1] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, serves as a versatile building block for the design of novel therapeutics.[2][3] The incorporation of a carboxylic acid functional group onto this scaffold further enhances its utility, providing a crucial anchor for interacting with biological targets and a convenient handle for synthetic modifications.[4]

The therapeutic relevance of pyrazole-containing molecules is well-established, with several approved drugs, such as the anti-inflammatory agent celecoxib and the kinase inhibitor crizotinib, validating the importance of this chemical class.[5] Pyrazole carboxylic acid derivatives, in particular, have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antidepressant effects.[6][7] This guide provides an in-depth exploration of the discovery of novel pyrazole carboxylic acids, from fundamental synthetic strategies to their biological evaluation and the elucidation of structure-activity relationships (SAR).

Core Synthetic Strategies for Pyrazole Carboxylic Acids

The synthesis of the pyrazole core is a well-trodden path in organic chemistry, with several robust methods available. The choice of a specific route often depends on the desired substitution pattern and the availability of starting materials.

Condensation Reactions: The Workhorse of Pyrazole Synthesis

A prevalent method for constructing the pyrazole ring involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. A common route to obtaining the requisite dicarbonyl precursor is through a Claisen condensation, as exemplified in the synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates.[7]

Experimental Protocol: Synthesis of Ethyl 5-Aryl-1H-pyrazole-3-carboxylates [7]

-

Step 1: Formation of the 1,3-Dicarbonyl Intermediate. To a solution of sodium ethoxide in ethanol, an appropriate acetophenone derivative is added, followed by the dropwise addition of diethyl oxalate. The mixture is stirred, typically at room temperature, to facilitate the Claisen condensation, yielding an ethyl 2,4-dioxo-4-arylbutanoate intermediate.

-

Step 2: Cyclization with Hydrazine. A suspension of the dicarbonyl intermediate is prepared in a suitable solvent, such as glacial acetic acid. Hydrazine hydrate is then added, and the reaction mixture is heated. The cyclization reaction affords the desired ethyl 5-aryl-1H-pyrazole-3-carboxylate.

-

Step 3: Purification. The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product. The structure of the synthesized compound is then confirmed using analytical techniques like IR, ¹H NMR, and mass spectrometry.[7]

Causality Behind Experimental Choices:

-

The use of a strong base like sodium ethoxide is crucial for deprotonating the α-carbon of the acetophenone, initiating the Claisen condensation with diethyl oxalate.

-

Glacial acetic acid in the cyclization step serves as both a solvent and a catalyst, facilitating the condensation of the dicarbonyl compound with hydrazine hydrate to form the pyrazole ring.

1,3-Dipolar Cycloaddition Reactions

A powerful and regioselective method for pyrazole synthesis is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne. This approach allows for the introduction of a wide variety of substituents onto the pyrazole ring. For instance, the reaction of ethyl diazoacetate with α-methylene carbonyl compounds can yield pyrazole-5-carboxylates.[8]

"One-Pot" Multicomponent Reactions

Modern synthetic chemistry increasingly favors "one-pot" procedures that combine multiple reaction steps without the isolation of intermediates, thereby improving efficiency and reducing waste. A rapid method for the synthesis of pyrazoles from (hetero)arenes and carboxylic acids has been developed, proceeding through the successive formation of ketones and β-diketones, followed by heterocyclization with hydrazine.[9]

Biological Evaluation and Structure-Activity Relationships

The diverse biological activities of pyrazole carboxylic acids make them attractive candidates for drug discovery programs. A systematic evaluation of their biological effects and an understanding of their structure-activity relationships are critical for lead optimization.

Anticancer Activity

Pyrazole derivatives have emerged as potent anticancer agents, often targeting key signaling pathways involved in tumor growth and proliferation.[5][10]

-

Kinase Inhibition: Many pyrazole carboxylic acids function as inhibitors of protein kinases, which are crucial regulators of cellular processes. For example, pyrazole derivatives have been designed as inhibitors of VEGFR-2, a key mediator of angiogenesis, and EGFR, a receptor tyrosine kinase often dysregulated in cancer.[5] Novel pyrazole carbaldehyde derivatives have also been identified as potent inhibitors of PI3 kinase, with IC₅₀ values in the nanomolar range against breast cancer cell lines.[5]

-

Enzyme Inhibition: Beyond kinases, other enzymes have been successfully targeted. For instance, a series of 1H-pyrazole-4-carboxylic acid derivatives were developed as potent inhibitors of the DNA 6mA demethylase ALKBH1, with the lead compound exhibiting an IC₅₀ of 0.031 µM.[11]

-

Cytotoxicity: The anticancer potential of these compounds is often initially assessed through in vitro cytotoxicity assays against a panel of cancer cell lines.

Table 1: Anticancer Activity of Representative Pyrazole Carboxylic Acid Derivatives

| Compound | Target/Cell Line | IC₅₀ (µM) | Reference |

| Compound 25 (pyrazole benzothiazole hybrid) | HT29, PC3, A549, U87MG | 3.17 - 6.77 | [5] |

| Compound 43 (pyrazole carbaldehyde derivative) | MCF7 (breast cancer) | 0.25 | [5] |

| Compound 50 (fused pyrazole derivative) | HepG2 (liver cancer) | 0.71 | [5] |

| Compound 29 (1H-pyrazole-4-carboxylic acid derivative) | ALKBH1 (enzyme) | 0.031 | [11] |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib being a prime example. Novel pyrazole-3-carboxylic acid derivatives have been synthesized and shown to exhibit significant anti-inflammatory activity in carrageenan-induced paw edema models, a standard in vivo assay for inflammation.[12][13]

Antimicrobial and Antifungal Activity

The pyrazole scaffold is also a promising framework for the development of new antimicrobial and antifungal agents.[14] A series of pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives have been synthesized and screened for their activity against various bacterial and fungal pathogens.[8][14]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole carboxylic acids can be finely tuned by modifying the substituents on the pyrazole ring.

-

Position of the Carboxylic Acid: The position of the carboxylic acid group can dramatically impact activity. Moving the carboxylic acid from the 4-position to the 3-position of the pyrazole ring in an ALKBH1 inhibitor resulted in a 1200-fold decrease in activity.[11]

-

Electronegative Atoms: The positions of electronegative atoms, such as fluorine and oxygen, in the substituents, and their associated charges, have been shown to be crucial in regulating the strength of antifungal activity.[14]

Visualizing the Discovery Process

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a typical drug discovery workflow and a relevant signaling pathway.

Caption: A typical drug discovery workflow for novel pyrazole carboxylic acids.

Caption: Inhibition of the VEGFR-2 signaling pathway by a pyrazole carboxylic acid.

Conclusion and Future Perspectives

Pyrazole carboxylic acids continue to be a fertile ground for the discovery of new therapeutic agents.[2][15] Their synthetic tractability and diverse biological activities ensure their continued relevance in medicinal chemistry. Future research will likely focus on the development of more selective and potent inhibitors for a variety of targets, including novel classes of enzymes and protein-protein interactions. The use of computational methods, such as virtual screening and molecular docking, will undoubtedly accelerate the identification of promising new pyrazole-based drug candidates.[16] As our understanding of the molecular basis of disease deepens, the versatility of the pyrazole carboxylic acid scaffold will undoubtedly be leveraged to create the next generation of targeted therapies.

References

-

Cetin, A. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 2021.

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI,

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Bentham Science Publishers,

-

Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric. Elsevier,

-

The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. [No specific source name],

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Europe PMC,

-

Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. PubMed,

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central,

-

Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. PubMed,

-

Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. ACS Publications,

-

Recent reports on pyrazole-based bioactive compounds as candidate for anticancer agents. ResearchGate,

-

Recent advances in the therapeutic applications of pyrazolines. PubMed Central,

-

Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Longdom Publishing,

-

A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed,

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI,

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI,

-

Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing,

-

Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate,

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI,

Sources

- 1. mdpi.com [mdpi.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mc.minia.edu.eg [mc.minia.edu.eg]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Screening of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic Acid

Introduction: Deconstructing a Molecule of Interest